molecular formula C7H4N2OS B1272956 2,1,3-Benzothiadiazole-5-carbaldehyde CAS No. 71605-72-6

2,1,3-Benzothiadiazole-5-carbaldehyde

Cat. No. B1272956
CAS RN: 71605-72-6
M. Wt: 164.19 g/mol
InChI Key: GEFIFDVQYCPLHC-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole (BTD) is a crucial nucleus in the field of photoluminescent compounds and is widely used in light technology applications. Its derivatives are integral to the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies. The synthesis, properties, and reactions of BTD and its derivatives are essential for the advancement of molecular organic electronic devices .

Synthesis Analysis

The synthesis of BTD derivatives can be achieved through various methods. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization of carboxamides, leading to the formation of arylated and oxygenated carboxamides . Additionally, the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles involves a K2S2O8-mediated cross-coupling with methanol, which can be further converted to carbaldehydes . Moreover, 1,2,3-thiadiazole-5-carbaldehydes have been synthesized through a process involving monobromination, treatment with sodium azide, and decomposition in concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of BTD derivatives has been studied through various techniques. For example, the crystal and molecular structure of a specific BTD derivative, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been described, revealing intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

BTD and its derivatives undergo a variety of chemical reactions. The Pd(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides using ABTD as a directing group is an example of such reactions, which result in regio- and stereoselective products . The cross-coupling of N-heterocyclic C-H bonds with methanol to form carbaldehyde dimethyl acetals is another reaction that proceeds via a radical process involving dioxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are influenced by their molecular structure and the nature of their substituents. These properties are critical for their application in light technology. For instance, the solvatochromism of a BTD derivative has been investigated, showing that its photophysical properties are sensitive to solvent polarity and pH, which is important for its application in fluorescence-based technologies .

Scientific Research Applications

Optoelectronic Properties

  • Imine Coupling for Optoelectronics : A study by Okino, Yusuf, and Ibrahim (2022) explored the synthesis of an imine compound using 2,1,3-Benzothiadiazole-5-carbaldehyde for potential optoelectronic applications. However, the resulting compound showed low stability upon light exposure, limiting its suitability for optoelectronic compounds (Okino, Yusuf, & Ibrahim, 2022).

Molecular Organization

  • Solid-State Molecular Organization : Langis-Barsetti, Maris, and Wuest (2017) discussed the molecular organization of 2,1,3-Benzothiadiazole derivatives. These compounds are used in thin-film optoelectronic devices. The study highlighted unique molecular organization patterns, beneficial for creating compounds with extended π-conjugation systems (Langis-Barsetti, Maris, & Wuest, 2017).

Fluorescent Sensors

  • Tagging Material and Gasoline Adulteration Sensors : Isoppo et al. (2020) synthesized lipophilic 2,1,3-benzothiadiazoles with high solubility and photophysical properties, suitable for use as tagging materials and sensors for detecting fuel adulteration (Isoppo et al., 2020).

Electronic Materials

  • Organic Light-Emitting Diodes : Zhang, Song, Qu, Qian, and Wong (2020) reviewed the use of 2,1,3-Benzothiadiazole and its derivatives in organic light-emitting diodes, highlighting their strong electron-withdrawing ability which improves the electronic properties of organic materials (Zhang et al., 2020).

Energy Storage

  • Nonaqueous Organic Flow Battery : Duan et al. (2017) reported the use of 2,1,3-Benzothiadiazole in a nonaqueous organic flow battery, noting its high solubility, low redox potential, and good electrochemical kinetics. This led to improved cyclability and efficiency in redox flow battery applications (Duan et al., 2017).

Chemical Sensing

  • Fluoride Ion Sensors : Wu et al. (2016) synthesized 2,1,3-Benzothiadiazole derivatives as selective sensors for fluoride ions. These compounds showed colorimetric and fluorescent responses, making them suitable for detecting fluoride ions in various applications (Wu et al., 2016).

Synthesis and Applications

  • Synthesis of Novel Compounds : Rakitin (2019) reviewed the recent developments in the synthesis of 1,2,5-Thiadiazoles and 2,1,3-Benzothiadiazoles, emphasizing their significance in materials science and biomedicine (Rakitin, 2019).

Safety And Hazards

2,1,3-Benzothiadiazole-5-carbaldehyde may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

As a result of their potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on BTD π-extended derivatives with potential use in this exciting area . Herein, we describe their syntheses, properties, reactions, and selected examples of applications in light technology using by BTD (small molecules) as the core .

properties

IUPAC Name

2,1,3-benzothiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIFDVQYCPLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379959
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-5-carbaldehyde

CAS RN

71605-72-6
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This was prepared by oxidation of benzo[1,2,5]thiadiazol-5-yl-methanol (2a) with manganese dioxide in dichloromethane by the method of Example (4c).
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Synthesis routes and methods II

Procedure details

5-Hydroxymethylbenzo-2, 1,3-thiadiazole (2.6 g, 16 mmol) and manganese dioxide (6.0 g, 64 mmol) in chloroform (150 mL) were stirred at room temperature overnight. The reaction mixture was filtered off and the filtrate was evaporated to provide 1.9 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Biet, K Martin, J Hankache, N Hellou… - … A European Journal, 2017 - Wiley Online Library
Introduction of heterocycles into the helical skeleton of helicenes allows modulation of their redox, chiroptical, and photophysical properties. This paper describes the straightforward …
TB Beghyn, J Charton, F Leroux… - Journal of medicinal …, 2012 - ACS Publications
In a recent paper, we have described the discovery of antimalarial compounds derived from tadalafil, using a drug-to-genome-to-drug approach ( J. Med. Chem. 2011 , 54 ( 9 ), pp 3222 …
Number of citations: 23 pubs.acs.org

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